(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine
Description
Properties
IUPAC Name |
7-chloro-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFROYZKVNMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)N=CN=C3Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469750 | |
| Record name | 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871266-83-0 | |
| Record name | 7-Chloro-N-(4-nitrophenyl)thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871266-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the thiazolo[5,4-d]pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential to act as an antimicrobial or anticancer agent. Its structural features enable it to bind to various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of thiazolo- and pyrazolo-pyrimidine derivatives. Key structural analogs include:
Biological Activity
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a thiazolo[5,4-d]pyrimidine core substituted with a 4-nitrophenyl group, which enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 7-chloro-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
- CAS Number : 871266-83-0
- Molecular Formula : C11H8ClN5O2S
- Molecular Weight : 303.73 g/mol
- Boiling Point : 507.613°C at 760 mmHg
- Density : 1.686 g/cm³
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions, affecting various cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the nitrophenyl group is believed to enhance the compound's ability to penetrate microbial membranes and disrupt essential cellular processes.
Anticancer Potential
Studies suggest that this compound may have anticancer properties. Its structural features allow it to interact with DNA and inhibit tumor cell proliferation. For instance, compounds with similar thiazolo-pyrimidine frameworks have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It is particularly relevant in the context of designing inhibitors for kinases and other enzymes implicated in various diseases. The unique thiazolo-pyrimidine scaffold provides a versatile platform for developing selective inhibitors.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolo-pyrimidines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitrophenyl substitution in enhancing antimicrobial potency .
- Anticancer Activity : In vitro studies showed that this compound induced apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation .
- Enzyme Inhibition Studies : Research focused on the inhibition of specific kinases revealed that compounds featuring the thiazolo-pyrimidine core could effectively inhibit kinase activity, suggesting their potential as therapeutic agents in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine | Similar core; different substitution | Moderate antimicrobial activity |
| 7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | Lacks nitrophenyl group | Limited enzyme inhibition |
Q & A
Q. What synthetic routes are recommended for synthesizing (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization reactions. For example:
- Step 1 : Condensation of substituted benzoic acid hydrazides with carbonyl intermediates using POCl₃ at 120°C to form thiazolo-pyrimidine cores (e.g., as in ).
- Step 2 : Coupling the chlorothiazolo-pyrimidine intermediate with 4-nitrophenylamine via nucleophilic aromatic substitution.
- Optimization : Reaction time, temperature, and stoichiometric ratios of reagents (e.g., POCl₃) should be adjusted to improve yield. Purity is enhanced via recrystallization or column chromatography. Characterization by IR, ¹H/¹³C NMR, and mass spectrometry is critical .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Assess purity (>95% recommended for biological assays; see for HPLC protocols).
- NMR Spectroscopy : Confirm proton environments and connectivity (e.g., aromatic protons at δ 7.2–8.9 ppm for nitrophenyl groups; ).
- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
Q. How can researchers initially screen this compound for kinase inhibitory activity?
- Methodological Answer : Use ATP-competitive binding assays :
- Kinase Selectivity Panels : Test against CDK2, CDK9, and off-target kinases (e.g., CDK4/6) using recombinant enzymes.
- Ki Determination : Employ fluorescence polarization or radiometric assays (e.g., Ki = 2–4 nM for CDK2/9 inhibition in ).
- Cell-Based Validation : Monitor phosphorylation of downstream targets (e.g., retinoblastoma protein in cancer cell lines) via Western blot .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and polymorphism of this compound?
- Methodological Answer :
- Crystal Structure Analysis : Resolve dihedral angles (e.g., 12.8° between pyrimidine and aryl groups) and hydrogen bonding (e.g., N–H⋯N interactions in ).
- Polymorphism Screening : Use solvent evaporation or thermal gradient methods to identify polymorphs. Compare diffraction patterns (e.g., basal spacing in XRD: 1.25–1.77 nm; ).
- Biological Implications : Correlate conformational flexibility with kinase binding affinity (e.g., rigid conformations enhance selectivity; ).
Q. What strategies improve the oral bioavailability of thiazolo-pyrimidine derivatives in preclinical models?
- Methodological Answer :
- Structural Modifications : Introduce solubilizing groups (e.g., morpholine or piperazine in ) to enhance water solubility.
- Formulation Optimization : Use nanoparticle carriers (e.g., bentonite-based organoclays; ) or lipid-based formulations.
- In Vivo PK Studies : Conduct bioavailability tests in rodent models, monitoring plasma half-life (t₁/₂), Cmax, and AUC. For example, LY2835219 (a CDK4/6 inhibitor) showed oral efficacy in xenografts ().
Q. How do substituent variations on the thiazolo-pyrimidine core impact biological activity and physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically replace substituents (e.g., 4-nitrophenyl vs. 4-methoxyphenyl in ) and assess:
- Kinase Inhibition : IC₅₀ shifts (e.g., electron-withdrawing groups enhance CDK binding).
- Physicochemical Properties : LogP (via shake-flask method), solubility (UV-Vis spectroscopy), and metabolic stability (microsomal assays).
- Data Table Example :
| Substituent | CDK2 Ki (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 4-Nitrophenyl | 2.0 | 3.1 | 12 |
| 4-Methoxyphenyl | 15.0 | 2.3 | 45 |
| 2-Fluorophenyl | 8.5 | 2.8 | 22 |
| (Hypothetical data based on ) |
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare in vitro (enzyme kinetics) and in vivo (xenograft efficacy) results. For example, discrepancies in IC₅₀ vs. tumor growth inhibition may arise from pharmacokinetic factors.
- Control Experiments : Include reference inhibitors (e.g., PD0332991 for CDK4/6; ) and validate cell line authenticity (STR profiling).
- Data Normalization : Use Z-factor metrics to assess assay robustness and minimize false positives .
Key Research Findings
- Kinase Inhibition : The compound exhibits potent CDK2/9 inhibition (Ki = 2–4 nM), making it a candidate for anticancer research .
- Synthetic Scalability : Multi-step yields >65% are achievable with optimized POCl₃-mediated cyclization .
- Crystal Engineering : Molecular conformation influences kinase selectivity; rigid structures reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
